molecular formula C22H30NP B1590278 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole CAS No. 672937-60-9

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Cat. No. B1590278
M. Wt: 339.5 g/mol
InChI Key: RVFZOTGUPNHVRA-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (DCPhP) is a heterocyclic compound that is widely used in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is a versatile ligand that can be used in a variety of reactions and is relatively easy to synthesize. DCPhP is a popular choice for researchers due to its low cost and its ability to form strong bonds with metals.

Scientific Research Applications

Electronic and Structural Properties

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole and its derivatives have been studied for their electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) investigated 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole using UV−vis spectroscopy and single-crystal X-ray diffraction. They found significant electron delocalization in these compounds, highlighting their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Catalysis in Arylation Reactions

Nadres, Lazareva, and Daugulis (2011) demonstrated the use of 2-(dicyclohexylphosphino)-biphenyl ligand in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides. This method, which requires optimization of base, ligand, and solvent, has broad applications in synthesizing arylated heterocycles, showcasing the importance of this compound in catalytic chemistry (Nadres, Lazareva, & Daugulis, 2011).

Role in Suzuki-Miyaura Coupling

Tagata and Nishida (2003) highlighted the necessity of a phosphine ligand, such as 2-(dicyclohexylphosphino)biphenyl, for the Pd/C-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. This underscores its importance as a ligand in facilitating such coupling reactions (Tagata & Nishida, 2003).

Synthesis of Complex Heterocycles

Kobayashi et al. (2001) prepared 1-(2-Isocyanophenyl)pyrroles that reacted with various reagents to yield pyrrolo[1,2-a]quinoxalines. This study shows the versatility of pyrrole derivatives in synthesizing complex heterocycles, potentially useful in pharmaceuticals and organic materials (Kobayashi et al., 2001).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione, to investigate their inhibitive action against carbon steel corrosion. These derivatives demonstrate significant corrosion inhibition, highlighting the potential industrial applications of pyrrole derivatives (Zarrouk et al., 2015).

properties

IUPAC Name

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFZOTGUPNHVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478367
Record name 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS RN

672937-60-9
Record name 2-(DICYCLOHEXYLPHOSPHINO)-1-PHENYL-1H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Gülak, L Wu, Q Liu, R Franke, R Jackstell… - Angewandte …, 2014 - Wiley Online Library
A highly regioselective ruthenium‐catalyzed hydroaminomethylation of olefins is reported. Using easily available trirutheniumdodecacarbonyl an efficient sequence consisting of a water…
Number of citations: 47 onlinelibrary.wiley.com
K Fujita, S Furukawa, N Morishima, M Shimizu… - …, 2018 - Wiley Online Library
A new catalytic system for the N‐monoalkylation of aqueous ammonia with a variety of alcohols was developed. Water‐soluble dicationic complexes of iridium bearing N‐heterocyclic …
SC To - 2014 - theses.lib.polyu.edu.hk
The research study is focused on the design and synthesis of bulky heterocyclic phosphine ligands. An easily accessible synthesis of a new family of carbazolyl-derived phosphine …
Number of citations: 2 theses.lib.polyu.edu.hk
K Zheng, G Xiao, T Guo, Y Ding, C Wang, TP Loh… - Organic …, 2020 - ACS Publications
A general intermolecular reductive Heck reaction of organohalides with both terminal and internal unactivated aliphatic alkenes has been first realized in high yield with complete anti-…
Number of citations: 31 pubs.acs.org
P Yeung - 2012 - theses.lib.polyu.edu.hk
The mildest cyanation has been developed for aryl halides and sulfonates with environmental friendly cyanating source: K₄ [Fe (CN) ₆] 3H₂O. In the presence of highly effective Pd/…
Number of citations: 2 theses.lib.polyu.edu.hk
AS Stålsmeden - 2017 - search.proquest.com
To a large extent, organic building blocks are today obtained from petroleum-based products. From an environmental point of view, biomass-derived compounds are more sustainable …
Number of citations: 3 search.proquest.com
SC Sha - 2015 - search.proquest.com
This dissertation describes two methods to functionalization of weakly acidic C (sp 3)-H bonds, allylic substitution and arylation, with success on both Pd or Ni as catalyst. The first two …
Number of citations: 4 search.proquest.com
XF Wu, H Neumann, M Beller - Chemistry–A European Journal, 2010 - Wiley Online Library
Wake up and smell the ammonia! A palladium-catalyzed aminocarbonylation of aryl halides with CO and ammonia has been developed (see scheme). Primary amides are accessible, …
W Baumann, A Spannenberg, J Pfeffer… - … A European Journal, 2013 - Wiley Online Library
Simultaneous presence of bidentate phosphines with surprisingly simple structure and of the ligand triphenylphosphine were revealed as structural characteristics of new Ru catalysts …
S Bähn, S Imm, K Mevius, L Neubert… - … A European Journal, 2010 - Wiley Online Library
Alcohols for alkylation! The first homogeneous-catalyzed N-alkylations of indoles with aliphatic alcohols proceed under transfer hydrogenation conditions. By the use of the Shvo …

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